molecular formula C15H15NO B1276517 4-Amino-4'-methoxystilbene CAS No. 7570-37-8

4-Amino-4'-methoxystilbene

Cat. No. B1276517
CAS RN: 7570-37-8
M. Wt: 225.28 g/mol
InChI Key: FUKHOQPXEPBRFC-NSCUHMNNSA-N
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Description

4-Amino-4'-methoxystilbene (AMS) is an organic compound that has gained considerable attention in recent years due to its potential applications in a variety of scientific fields. It is a derivative of stilbene, a chemical compound that is widely used in the synthesis of organic compounds. AMS has been studied for its potential use in a variety of areas, including synthetic organic chemistry, drug design, and biochemistry.

Scientific Research Applications

Photophysical and Photochemical Properties

4-Amino-4'-methoxystilbene and its derivatives have been studied for their unique photophysical and photochemical behaviors. For instance, studies have compared the absorption spectra and emission properties of methoxystilbene with aminostilbenes in different solutions, noting substantial differences in behavior based on the position of substituents and solution environment. These insights are crucial for applications in photochemistry and the development of photolabile compounds (Crompton & Lewis, 2004).

Electrochemical Stability and Redox Properties

The electrochemical stability and redox properties of this compound derivatives have been a subject of interest. For example, research has shown that certain derivatives exhibit significant chemical stability due to their structural characteristics, which block reactive positions on the stilbene molecule. Such properties make them candidates for applications in areas like organic electronics and redox chemistry (Michinobu, Tsuchida & Nishide, 2001).

Corrosion Inhibition

In the field of materials science, this compound derivatives have been explored for their potential in corrosion inhibition. For instance, certain derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic environments. This application is significant for protecting metal structures and components in industrial settings (Bentiss et al., 2009).

Optical and Electronic Applications

The unique optical properties of this compound derivatives have led to their exploration in the development of nonlinear optical (NLO) polymers. These polymers, featuring high glass transition temperatures, are valuable in the creation of materials with specific optical and electronic characteristics, potentially useful in technologies like optical data storage and photonic devices (Mitchell et al., 1992).

properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHOQPXEPBRFC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7570-37-8
Record name Benzenamine, 4-(2-(4-methoxyphenyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-methoxystilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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